molecular formula C12H16BrNO2 B1278207 T-Butyl 5-bromo-2-methylphenylcarbamate CAS No. 221538-07-4

T-Butyl 5-bromo-2-methylphenylcarbamate

Cat. No. B1278207
M. Wt: 286.16 g/mol
InChI Key: BNVTXJGOUMSADR-UHFFFAOYSA-N
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Description

T-Butyl 5-bromo-2-methylphenylcarbamate is a chemical compound that is part of a broader class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. Carbamates are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and pesticides, as well as in the modification of polymers to alter their properties.

Synthesis Analysis

The synthesis of related t-butyl carbamate compounds has been explored in several studies. For instance, a diastereoselective aminobromination reaction of α,β-unsaturated nitro compounds using t-butyl N,N-dibromocarbamate as a bromine source has been reported, which shows good chemical yields and excellent regio- and stereoselectivities . Another study describes the regioselective synthesis of aryl hydrazides by palladium-catalyzed coupling of t-butylcarbazate with substituted aryl bromides, demonstrating the versatility of t-butyl carbamate derivatives in organic synthesis . Additionally, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction highlights the potential for creating chiral carbamate compounds .

Molecular Structure Analysis

The molecular structure of t-butyl carbamate derivatives is characterized by the presence of the t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence the reactivity and selectivity of the compound in chemical reactions. For example, the iodocyclization of t-butyl 2-vinylphenylcarbamate derivatives leads to the formation of 1,4-dihydro-2H-3,1-benzoxazin-2-ones, showcasing the impact of the t-butyl group on cyclization reactions .

Chemical Reactions Analysis

T-Butyl carbamate compounds participate in a variety of chemical reactions. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves acylation, nucleophilic substitution, and reduction steps, indicating the compound's reactivity towards different functional group transformations . Another example is the Weinreb ketone synthesis method used to synthesize t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, which involves the reaction of t-butyl carbamate with N-methyl-N-methoxy-2-phenylacetamide . Furthermore, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position to form 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates demonstrates the versatility of t-butyl carbamate derivatives in synthesizing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of t-butyl carbamate derivatives are influenced by the presence of the t-butyl group and the specific substituents attached to the carbamate nitrogen. For instance, the synthesis and characterization of t-butylcarbamates of cellulose derivatives reveal that these compounds have fair thermal stability and are soluble in common organic solvents . The gas permeation properties of these derivatives also indicate that the introduction of the carbamate group can significantly enhance the permeability of polymers to gases like CO2 . Additionally, t-butyl N,N-dibromocarbamate has been used as a reagent for the aminobromination of terminal alkenes, which can be further deprotected to yield β-bromoamine hydrochlorides, highlighting the compound's utility in synthetic chemistry .

Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry

T-Butyl 5-bromo-2-methylphenylcarbamate is utilized in organic synthesis and medicinal chemistry, particularly in the preparation of anti-cancer drug intermediates. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, a key anti-cancer drug intermediate, was synthesized using a variant of this compound, demonstrating its significance in the synthesis of complex organic molecules (Song Hao, 2011).

2. Polymer Chemistry and Materials Science

In polymer chemistry and materials science, derivatives of T-Butyl 5-bromo-2-methylphenylcarbamate are investigated for their potential in creating novel materials. For instance, t-butyl-oxycarbonylated diamines, related to this compound, are explored as monomers for the synthesis of polyureas and polyurethanes with high molecular weights, showcasing the compound's relevance in developing advanced materials with superior mechanical properties and solvent resistances (Shuang Ma et al., 2018).

Safety And Hazards

The specific safety and hazards information for T-Butyl 5-bromo-2-methylphenylcarbamate is not mentioned in the available resources.


properties

IUPAC Name

tert-butyl N-(5-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVTXJGOUMSADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444834
Record name tert-Butyl (5-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 5-bromo-2-methylphenylcarbamate

CAS RN

221538-07-4
Record name tert-Butyl (5-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221538-07-4
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